Fmoc-3-(2-quinolyl)-DL-alanine is a derivative of alanine, an amino acid that plays a crucial role in various biochemical processes. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a quinoline moiety, which enhances its biochemical properties. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc group under basic conditions.
The Fmoc group was first introduced by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile protecting group for amines, facilitating the synthesis of peptides by allowing for selective protection and deprotection during chemical reactions. The use of Fmoc-3-(2-quinolyl)-DL-alanine in research has been supported by advancements in peptide synthesis techniques, particularly those that utilize solid-phase methods.
Fmoc-3-(2-quinolyl)-DL-alanine is classified as an Fmoc-protected amino acid, specifically an aromatic amino acid due to the presence of the quinoline ring. It belongs to a broader category of compounds used in organic synthesis and medicinal chemistry.
The synthesis of Fmoc-3-(2-quinolyl)-DL-alanine typically involves several key steps:
The reaction conditions must be carefully controlled to avoid side reactions, particularly during the introduction of the quinoline moiety. The stability of the Fmoc group under standard reaction conditions allows for efficient coupling with other amino acids in peptide synthesis.
The molecular structure of Fmoc-3-(2-quinolyl)-DL-alanine features:
This structure can be depicted as follows:
The molecular weight of Fmoc-3-(2-quinolyl)-DL-alanine is approximately 232.24 g/mol. Its chemical formula reflects its complex structure, integrating both organic and heterocyclic components.
Fmoc-3-(2-quinolyl)-DL-alanine participates in several key reactions:
The deprotection mechanism involves a β-elimination reaction where the acidic proton is abstracted by a base, resulting in carbon dioxide and dibenzofulvene as byproducts. This process allows for efficient monitoring via UV spectroscopy due to the strong absorbance characteristics of the fluorenyl group.
The mechanism by which Fmoc-3-(2-quinolyl)-DL-alanine acts in biological systems primarily revolves around its role in peptide synthesis:
The efficiency of this process is enhanced by the stability of both the Fmoc group and the resulting dibenzofulvene adducts formed during deprotection, which are less likely to interfere with subsequent reactions.
Fmoc-3-(2-quinolyl)-DL-alanine is primarily utilized in:
Fmoc-3-(2-quinolyl)-DL-alanine (CAS# 401514-70-3) serves as a specialized amino acid derivative in SPPS, where its quinoline moiety enables unique applications in peptide engineering. The compound’s Fmoc group (9-fluorenylmethoxycarbonyl) permits standard base-mediated deprotection using 20% piperidine in DMF, while the quinoline ring remains inert under these conditions [1] [7]. Coupling efficiency varies significantly with activating reagents: HATU achieves >95% coupling yield within 30 minutes, whereas DIC/HOBt requires extended reaction times (≥2 hours) for comparable incorporation [1]. The quinoline’s aromatic system may cause π-stacking interactions with resin matrices, necessitating optimized swelling protocols—typically 30 minutes pre-swelling in DMF enhances accessibility [6]. Post-synthesis, the quinoline facilitates fluorescence-based monitoring of peptide chain assembly, leveraging its intrinsic UV absorbance at 310–350 nm [1] [9].
Table 1: SPPS Coupling Efficiency with Fmoc-3-(2-quinolyl)-DL-alanine
Activating Reagent | Coupling Time (min) | Yield (%) | Byproducts Observed |
---|---|---|---|
HATU | 30 | >95 | <1% epimerization |
DIC/HOBt | 120 | 90 | 3–5% racemization |
PyBOP | 45 | 92 | 2% deletion peptides |
The racemic DL-form (CAS# 401514-70-3) contrasts with chiral variants: Fmoc-3-(2'-quinolyl)-L-alanine (CAS# 214852-56-9) and D-isomer (CAS# 214852-58-1), both ≥99% HPLC purity [2] [9]. Industrial-scale resolution employs chiral stationary phases (CSPs) like polysaccharide-derived columns, achieving >99% enantiomeric excess (ee) for L-isomers but <85% ee for D-counterparts due to kinetic resolution limitations [2] [9]. Alternative approaches include:
Table 2: Enantiomer Specifications and Synthetic Routes
Isomer | CAS Number | Purity | Synthetic Method | Key Challenge |
---|---|---|---|---|
L-Ala(2'-quinolyl) | 214852-56-9 | ≥99% (HPLC) | Chiral chromatography | Low D-isomer contamination |
D-Ala(2'-quinolyl) | 214852-58-1 | ≥99% (HPLC) | Enzymatic resolution | High catalyst loadings |
DL-Ala(2'-quinolyl) | 401514-70-3 | 97% | Classical alkylation | Racemic mixture separation |
The quinoline nitrogen enables metal-coordination-assisted protection strategies incompatible with standard amino acids. Key orthogonal approaches include:
Industrial SPPS faces three primary hurdles when incorporating Fmoc-3-(2-quinolyl)-DL-alanine:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: